

PF-07247685: A Technical Guide to a Novel Allosteric BCKDK Inhibitor

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Compound of Interest		
Compound Name:	PF-07247685	
Cat. No.:	B12382572	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-07247685 is a potent and selective allosteric inhibitor of branched-chain α-ketoacid dehydrogenase kinase (BCKDK). As a key regulator of branched-chain amino acid (BCAA) catabolism, BCKDK has emerged as a promising therapeutic target for a range of metabolic disorders. This technical guide provides a comprehensive overview of **PF-07247685**, including its CAS number, key quantitative data, and a detailed understanding of its mechanism of action within the broader context of BCAA metabolism. While a specific, publicly available synthesis protocol for **PF-07247685** remains proprietary, this document outlines general synthetic strategies for similar BCKDK inhibitors based on available literature.

PF-07247685: Key Data

A summary of the essential quantitative data for **PF-07247685** is presented in Table 1. This information is critical for researchers planning in vitro and in vivo studies.



Parameter	Value	Reference
CAS Number	2419541-26-9	(Vendor Information)
Molecular Formula	C21H20N2O3S	[1]
Molecular Weight	380.46 g/mol	[1]
In Vitro IC50	0.86 nM	[2]
SPR K	0.68 nM	[2]

Table 1: Quantitative Data for PF-07247685

Mechanism of Action and Signaling Pathway

PF-07247685 functions as an allosteric inhibitor of BCKDK. This means it binds to a site on the enzyme distinct from the active site, inducing a conformational change that inhibits the kinase's activity. The primary function of BCKDK is to phosphorylate and thereby inactivate the E1 α subunit of the branched-chain α -ketoacid dehydrogenase (BCKDH) complex. The BCKDH complex catalyzes the rate-limiting step in the catabolism of BCAAs (leucine, isoleucine, and valine).

By inhibiting BCKDK, **PF-07247685** prevents the inactivation of the BCKDH complex. This leads to a sustained state of BCKDH activity, promoting the breakdown of BCAAs and their corresponding branched-chain α -ketoacids (BCKAs). The accumulation of BCAAs and BCKAs has been implicated in the pathophysiology of various metabolic diseases, including insulin resistance and heart failure.

The signaling pathway of BCKDK is intricate and involves several key molecular players. The following diagram illustrates the central role of BCKDK in regulating BCAA metabolism.



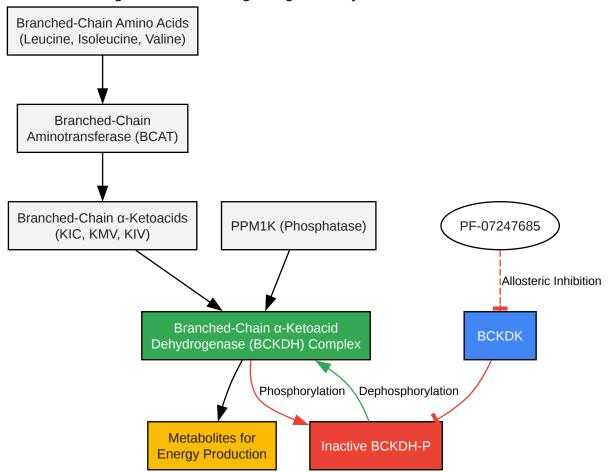


Figure 1: BCKDK Signaling Pathway in BCAA Metabolism

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Caption: Allosteric inhibition of BCKDK by **PF-07247685** prevents BCKDH inactivation.

Recent research has also highlighted the crosstalk between BCKDK and other critical signaling pathways, such as the MEK/ERK and Akt/mTOR pathways, particularly in the context of cancer cell proliferation and survival. The diagram below illustrates a potential experimental workflow to investigate the impact of **PF-07247685** on these interconnected pathways.



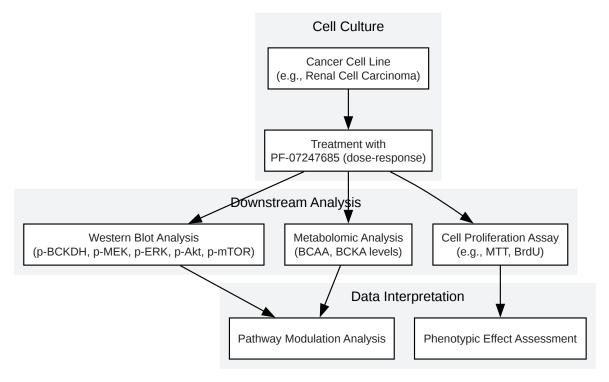


Figure 2: Experimental Workflow to Probe PF-07247685 Effects



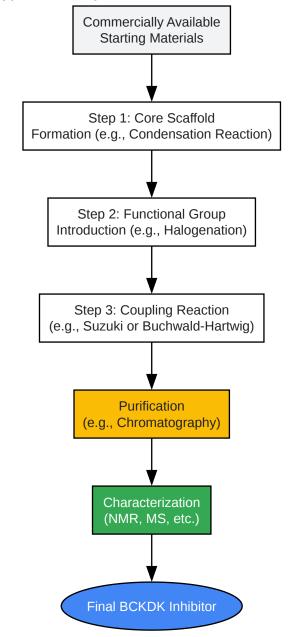


Figure 3: Hypothetical Synthesis Workflow for a BCKDK Inhibitor

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References

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